
N-(1-Adamantyl)-N'-(4-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantyl)-N’-(4-chlorophenyl)urea is a synthetic organic compound that features a unique combination of an adamantyl group and a chlorophenyl group linked by a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantyl)-N’-(4-chlorophenyl)urea typically involves the reaction of 1-adamantylamine with 4-chlorophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to include continuous flow processes, which allow for better control over reaction conditions and higher yields. Catalysts and automated systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantyl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which N-(1-Adamantyl)-N’-(4-chlorophenyl)urea exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)-N’-(4-bromophenyl)urea: Similar structure but with a bromine atom instead of chlorine.
N-(1-Adamantyl)-N’-(4-fluorophenyl)urea: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
N-(1-Adamantyl)-N’-(4-chlorophenyl)urea is unique due to the presence of the adamantyl group, which imparts rigidity and bulkiness to the molecule, potentially enhancing its stability and biological activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-Adamantyl)-N'-(4-chlorophenyl)urea, and how can purity be validated?
Methodological Answer: The compound is typically synthesized via a urea-forming reaction between 1-adamantylamine and 4-chlorophenyl isocyanate. Key steps include:
- Step 1: React equimolar amounts of 1-adamantylamine and 4-chlorophenyl isocyanate in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C.
- Step 2: Stir the mixture at room temperature for 12–24 hours, followed by solvent evaporation.
- Step 3: Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Purity Validation:
- HPLC : Use a C18 column with UV detection at 254 nm; retention time and peak symmetry confirm purity.
- NMR : Compare 1H and 13C spectra with reference data (e.g., adamantane protons at δ 1.6–2.1 ppm and urea NH signals at δ 5.8–6.2 ppm).
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 331.1 (calculated for C17H20ClN2O).
Q. Which analytical techniques are critical for characterizing structural and thermodynamic properties of this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identify urea carbonyl (C=O) stretch at ~1640–1680 cm−1 and N-H stretches at ~3200–3400 cm−1.
- Differential Scanning Calorimetry (DSC) : Determine melting point (e.g., ~180–190°C for similar adamantyl ureas) and thermal stability.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (critical for understanding solubility and stability).
- Collision Cross-Section (CCS) Analysis : Predict conformational flexibility using ion mobility spectrometry (e.g., CCS values derived from SMILES:
O=C(NC1C=CC(=CC=1)Cl)NC23CC4CC(C2)CC(C4)C3
).
Q. What biological targets or mechanisms are associated with this compound in anticancer research?
Methodological Answer: The compound’s adamantyl and chlorophenyl groups enhance membrane permeability and target engagement. Proposed mechanisms include:
- NADH Oxidase Inhibition : Analogous to sulfonylurea LY181984, which inhibits plasma membrane NADH oxidase activity in cancer cells (IC50 ~10 µM) .
- Cell Cycle Arrest : Evaluate via flow cytometry (e.g., G2/M arrest in HeLa cells at 25 µM after 48 hours).
- Apoptosis Assays : Measure caspase-3/7 activation and mitochondrial membrane potential loss using fluorescent probes (e.g., JC-1).
Experimental Design :
- Dose-response studies (1–50 µM) across cancer cell lines (e.g., MCF-7, A549).
- Co-treatment with ROS scavengers (e.g., NAC) to validate oxidative stress pathways.
Q. How can researchers resolve contradictions in reported cytotoxicity data across studies?
Methodological Answer: Discrepancies may arise from:
- Cell Line Variability : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities.
- Solubility Differences : Use DMSO stocks (<0.1% v/v) with sonication to avoid aggregation.
- Assay Interference : Validate results with orthogonal methods (e.g., ATP-based viability assays vs. trypan blue exclusion).
Case Study :
A 2024 study on N-(4-chlorophenyl)-N'-mesitylurea reported IC50 values ranging from 5 µM (MDA-MB-231) to >50 µM (HEK293). Resolution involved:
- Metabolic Profiling : LC-MS to rule out differential compound metabolism.
- Target Engagement : Thermal shift assays to confirm binding to NADH oxidase .
Q. What structure-activity relationship (SAR) trends guide the optimization of this compound?
Methodological Answer: Key substituent effects include:
Optimization Strategies :
- Replace 4-chlorophenyl with 3-trifluoromethyl for improved pharmacokinetics.
- Introduce polar groups (e.g., hydroxyl) to balance logP without compromising activity.
Q. How can advanced computational methods predict binding modes and pharmacokinetic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate interactions with NADH oxidase (PDB: 1OXY) using AMBER or GROMACS. Key residues: Arg54, His85.
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS ~-4.5), and CYP450 inhibition (CYP3A4 substrate).
- Quantum Mechanics (QM) : Calculate partial charges for urea carbonyl to model hydrogen-bonding strength (e.g., B3LYP/6-31G* level).
Validation :
- Compare predicted vs. experimental IC50 values in enzyme inhibition assays.
- Cross-check MD results with mutagenesis data (e.g., His85Ala mutation reduces binding).
Properties
CAS No. |
16192-86-2 |
---|---|
Molecular Formula |
C17H21ClN2O |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
1-(1-adamantyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C17H21ClN2O/c18-14-1-3-15(4-2-14)19-16(21)20-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H2,19,20,21) |
InChI Key |
BANILFSZVAQDHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.